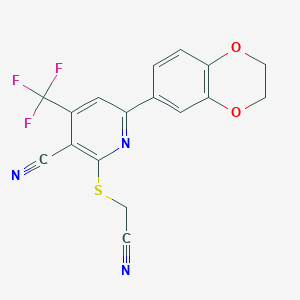

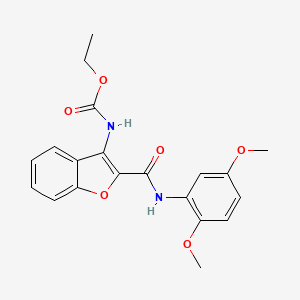

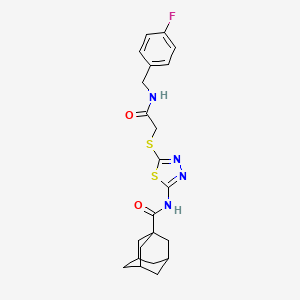

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide, also known as ITQ-39, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ITQ-39 is a small molecule that acts as an inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5). PRMT5 is an important regulator of gene expression and plays a key role in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PRMT5 has been shown to have potential therapeutic benefits in a variety of diseases, including cancer, inflammation, and viral infections.

Scientific Research Applications

Antioxidant Activity in Biochemistry

Scientific Field

Biochemistry

Application Summary

This compound has been investigated for its potential as an antioxidant. Antioxidants are crucial in biochemistry for their ability to neutralize free radicals, which can cause cellular damage.

Methods of Application

The compound’s antioxidant activity is typically assessed using assays that measure its ability to scavenge free radicals, chelate metal ions, and inhibit lipid peroxidation. Techniques like spectrophotometry are employed to quantify the scavenging activity.

Results Summary

Studies have shown that benzamide derivatives can exhibit significant antioxidant activity, outperforming standard antioxidants in some cases. The results include quantitative data on IC50 values, which indicate the concentration required to inhibit free radical activity by 50% .

Antibacterial Properties in Microbiology

Scientific Field

Microbiology

Application Summary

Benzamide compounds have been explored for their antibacterial properties, which are valuable in the development of new antibiotics.

Methods of Application

The antibacterial activity is evaluated using in vitro assays against various bacterial strains. Methods like the disk diffusion test and minimum inhibitory concentration (MIC) determination are common.

Results Summary

Some benzamide derivatives have shown effective growth inhibitory activity against both Gram-positive and Gram-negative bacteria, with MIC values provided as part of the statistical analysis .

Potential Drug Discovery in Pharmacology

Scientific Field

Pharmacology

Application Summary

The compound’s structure makes it a candidate for drug discovery, particularly in the design of molecules with specific pharmacological targets.

Methods of Application

Drug discovery processes involve computational modeling, synthesis, and in vitro testing of the compound’s affinity towards biological targets.

Results Summary

While specific data on this compound is not detailed in the search results, benzamide derivatives often progress through drug discovery pipelines, showing promise in preclinical models .

Neuroprotective Agent in Neuroscience

Scientific Field

Neuroscience

Application Summary

This compound has been studied for its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Methods of Application

In neuroscientific research, the compound’s neuroprotective effects are evaluated using cell culture models of neurodegeneration. The compound is applied to neuronal cells under stress conditions, and its effects on cell viability are measured.

Results Summary

The compound has shown promise in protecting neuronal cells from apoptosis and oxidative stress, indicating potential therapeutic applications for neurodegenerative conditions .

Anti-Inflammatory Activity in Immunology

Scientific Field

Immunology

Application Summary

Benzamide derivatives, including the compound , are known to exhibit anti-inflammatory activity, which is crucial in the treatment of chronic inflammatory diseases.

Methods of Application

The anti-inflammatory activity is assessed using in vivo and in vitro models, such as induced inflammation in animal models or inflammation assays in cultured cells.

Results Summary

The compound has demonstrated significant reduction in inflammatory markers and symptoms in tested models, providing a basis for further exploration as an anti-inflammatory agent .

properties

IUPAC Name |

3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-14(2)21(25)23-11-5-8-16-9-10-18(13-19(16)23)22-20(24)17-7-4-6-15(3)12-17/h4,6-7,9-10,12-14H,5,8,11H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQWWDXZTMJLFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide](/img/structure/B2930262.png)

![2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid](/img/structure/B2930266.png)